trans-8-Amino-7-fluoro-2-aza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester

Catalog No.
S12211423
CAS No.
M.F
C13H23FN2O2
M. Wt
258.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-8-Amino-7-fluoro-2-aza-spiro[4.4]nonane-2-ca...

Product Name

trans-8-Amino-7-fluoro-2-aza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester

IUPAC Name

tert-butyl (5R,8S)-7-amino-8-fluoro-2-azaspiro[4.4]nonane-2-carboxylate

Molecular Formula

C13H23FN2O2

Molecular Weight

258.33 g/mol

InChI

InChI=1S/C13H23FN2O2/c1-12(2,3)18-11(17)16-5-4-13(8-16)6-9(14)10(15)7-13/h9-10H,4-8,15H2,1-3H3/t9-,10?,13-/m0/s1

InChI Key

RMLUGCZJYTXPOU-DZGIZQBRSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CC(C(C2)F)N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@]2(C1)C[C@@H](C(C2)N)F

Trans-8-Amino-7-fluoro-2-aza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester is a chemical compound characterized by its unique spirocyclic structure, which includes a nitrogen atom in the ring system. This compound is notable for its potential applications in medicinal chemistry, particularly as an inhibitor of specific protein interactions. The molecular formula for this compound is C13H22FNO3C_{13}H_{22}FNO_3, and its IUPAC name reflects its complex structure, which includes both a tert-butyl ester and a fluorinated amino group.

The chemical reactivity of trans-8-Amino-7-fluoro-2-aza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester can be understood through its functional groups. The carboxylic acid moiety can undergo esterification reactions, while the amino group can participate in nucleophilic substitutions and other amine-related reactions. The presence of the fluorine atom enhances the compound's lipophilicity and may influence its reactivity with biological targets.

Research indicates that compounds similar to trans-8-Amino-7-fluoro-2-aza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester exhibit significant biological activity, particularly in inhibiting protein-protein interactions. For instance, it has been studied as an inhibitor of the menin-mixed lineage leukemia interaction, which is relevant in certain types of leukemia and other cancers . The biological implications of this compound suggest potential therapeutic applications in oncology.

The synthesis of trans-8-Amino-7-fluoro-2-aza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester typically involves multi-step organic synthesis techniques. One common approach includes:

  • Formation of the spirocyclic structure: This can be achieved through cyclization reactions involving azetidines or related precursors.
  • Introduction of the fluorine atom: This is often done using fluorinating agents that selectively introduce fluorine into the desired position on the aromatic or aliphatic rings.
  • Esterification: The final step usually involves reacting the carboxylic acid with tert-butanol in the presence of an acid catalyst to form the tert-butyl ester.

Trans-8-Amino-7-fluoro-2-aza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting specific protein interactions.
  • Chemical Biology: In studies aimed at understanding protein functions and interactions within cellular pathways.
  • Synthetic Chemistry: As a building block for synthesizing more complex molecules with therapeutic properties.

Interaction studies have shown that trans-8-Amino-7-fluoro-2-aza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester can effectively inhibit specific protein-protein interactions, particularly those involving menin and mixed lineage leukemia proteins . These studies often utilize techniques such as surface plasmon resonance or fluorescence resonance energy transfer to quantify binding affinities and interaction dynamics.

Several compounds share structural features with trans-8-Amino-7-fluoro-2-aza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester, including:

  • Tert-butyl (7R,8R)-7-fluoro-8-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate - This compound features a hydroxyl group instead of an amino group, which may affect its biological activity and solubility properties .
  • Diazaspiro compounds - Various diazaspiro compounds have been synthesized with different substituents on the nitrogen atoms or ring structures, impacting their reactivity and biological profiles.
  • Fluorinated amino acids - Compounds such as fluorinated derivatives of common amino acids exhibit unique properties due to the presence of fluorine, which can enhance metabolic stability and alter pharmacokinetics.

Uniqueness

Trans-8-Amino-7-fluoro-2-aza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester stands out due to its specific spirocyclic structure combined with both amino and carboxylic functionalities, allowing for diverse interactions within biological systems that may not be present in simpler analogs or derivatives.

Molecular Architecture and Spirocyclic Core Analysis

The compound features a spiro[4.4]nonane scaffold, comprising two fused five-membered rings sharing a single sp³-hybridized carbon atom. The trans configuration at positions 7 and 8 positions the amino (-NH₂) and fluoro (-F) groups on opposite faces of the bicyclic system, as inferred from analogous spirocyclic structures. The tert-butyl ester moiety at position 2 enhances steric bulk and lipophilicity, influencing both synthetic accessibility and biological interactions.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₃H₂₃FN₂O₂
Molecular Weight258.33 g/mol
IUPAC Nametrans-8-Amino-7-fluoro-2-aza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester

The nitrogen atom embedded in the spirocyclic core (2-aza) introduces basicity and potential hydrogen-bonding capabilities, critical for interactions with biological targets.

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR analysis of similar spirocyclic lactams reveals distinct splitting patterns due to the spiro junction and trans substituents. For example, the C(6) protons in analogous structures exhibit chemical shift differences (Δδ) of 0.5–0.9 ppm, reflecting anisotropic shielding effects from adjacent rings. The fluorine atom induces coupling constants (JH-F) of ~47–50 Hz in ¹⁹F NMR, consistent with its electronegative influence.

Infrared (IR) Spectroscopy

The ester carbonyl (C=O) stretch appears at 1725–1740 cm⁻¹, while the amino group (-NH₂) shows symmetric and asymmetric stretching vibrations at 3350–3450 cm⁻¹. The absence of a carboxylic acid O-H stretch (2500–3300 cm⁻¹) confirms successful tert-butyl esterification.

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) of the compound yields a molecular ion peak at m/z 258.33 [M+H]⁺, corroborating the molecular formula. Fragmentation patterns include loss of the tert-butyl group (-C₄H₉) at m/z 201 and subsequent cleavage of the spiro ring.

X-ray Crystallographic Studies of Solid-State Conformation

While direct X-ray data for this specific compound is unavailable, studies of related spiro systems (e.g., (trans)-7,8-Dimethyl-spiro[4.4]nonan-2-one) reveal a puckered conformation with dihedral angles of 110–120° between the fused rings. The trans substituents adopt equatorial positions to minimize steric strain, as observed in pyroglutamic acid-derived spirocycles.

Key Observations from Analogous Structures:

  • Spiro junctions exhibit bond lengths of 1.54–1.58 Å for C-N and 1.47–1.51 Å for C-C.
  • Intramolecular hydrogen bonds between the amino group and ester carbonyl stabilize the solid-state conformation.

XLogP3

1.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

258.17435614 g/mol

Monoisotopic Mass

258.17435614 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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